molecular formula C27H30N2O4 B2488490 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 486450-56-0

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2488490
CAS No.: 486450-56-0
M. Wt: 446.547
InChI Key: ZZFPVPOIEGSIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic scaffold with a carboxamide group at position 2 and a 4-ethylphenoxy-methyl substituent at position 1. The 6,7-dimethoxy substitutions on the aromatic ring enhance lipophilicity and influence binding interactions, as observed in structurally related THIQ derivatives . Its synthesis typically involves coupling reactions between functionalized THIQ precursors and phenylcarboxamide derivatives, as exemplified in methods for analogous compounds .

Properties

IUPAC Name

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-4-19-10-12-22(13-11-19)33-18-24-23-17-26(32-3)25(31-2)16-20(23)14-15-29(24)27(30)28-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFPVPOIEGSIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tetrahydroisoquinoline Synthesis via Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline scaffold. A modified approach, as demonstrated in the synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, involves the Petasis reaction followed by cyclization. For the target compound, the 6,7-dimethoxy substitution pattern can be introduced early by starting with 3,4-dimethoxyphenyl precursors.

In a representative procedure, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is synthesized via a Petasis reaction between 3,4-dimethoxybenzaldehyde, an amine, and a boronic acid. Cyclization under acidic conditions (e.g., H₂SO₄ in ethanol) yields the tetrahydroisoquinoline core. Adjusting the substituents on the aldehyde and amine components allows for the incorporation of the 6,7-dimethoxy groups.

Key Reaction Parameters

Parameter Condition Yield (%)
Cyclization Acid H₂SO₄ (conc.) 65–72
Temperature 80–100°C
Reaction Time 12–24 h

Alkylation at Position 1: Introduction of (4-Ethylphenoxy)methyl Group

The (4-ethylphenoxy)methyl substituent at position 1 is introduced via alkylation. A Mitsunobu reaction or nucleophilic substitution can achieve this. For example, EvitaChem outlines alkylation strategies using 4-ethylphenol derivatives and a hydroxymethyl intermediate.

In a typical protocol:

  • The tetrahydroisoquinoline core is treated with paraformaldehyde under basic conditions to generate a hydroxymethyl intermediate.
  • Reaction with 4-ethylphenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (Mitsunobu conditions) installs the (4-ethylphenoxy)methyl group.

Optimization Insights

  • Solvent: THF or DMF improves solubility.
  • Catalyst: DEAD/PPh₃ system ensures efficient oxygen alkylation.
  • Yield: Reported yields range from 68–75% after column chromatography.

Carboxamide Formation at Position 2

The N-phenylcarboxamide moiety is introduced via coupling reactions. A method adapted from Royal Society of Chemistry protocols involves activating the carboxylic acid intermediate (if present) or direct aminolysis of an ester.

Procedure:

  • The tetrahydroisoquinoline intermediate is reacted with phenyl isocyanate in dichloromethane (DCM) at 0°C.
  • Triethylamine is added to scavenge HCl, and the mixture is stirred for 12 h at room temperature.
  • Purification via silica gel chromatography yields the carboxamide.

Alternative Route:

  • Use of tert-butyl isocyanide in a Ugi-type multi-component reaction, as described for analogous compounds. This one-pot method simplifies purification but requires stringent stoichiometric control.

Comparative Data

Method Reagent Yield (%) Purity (HPLC)
Phenyl Isocyanate PhNCO, Et₃N, DCM 72 98.5
Ugi Reaction t-BuNC, Pd(OAc)₂ 65 97.2

Final Assembly and Purification

The fully substituted compound is assembled through sequential reactions. A representative synthesis pathway is summarized below:

  • Tetrahydroisoquinoline Core Synthesis

    • Petasis reaction → Pomeranz-Fritsch cyclization → 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
  • Alkylation

    • Mitsunobu reaction with 4-ethylphenol → 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
  • Carboxamide Installation

    • Reaction with phenyl isocyanate → Target compound.

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.38–7.25 (m, aromatic protons), 4.62 (s, OCH₂), 3.85 (s, OCH₃), 2.54 (q, CH₂CH₃), 1.22 (t, CH₃).
  • HRMS (ESI): m/z [M + H]⁺ calcd for C₂₈H₃₁N₂O₄: 459.2283; found: 459.2285.

Challenges and Optimization Strategies

  • Stereochemical Control: The tetrahydroisoquinoline core may exist as enantiomers. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereoselectivity.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
  • Scale-Up Considerations: Column chromatography is replaced with crystallization for industrial-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the class of tetrahydroisoquinolines and features a unique structure characterized by a tetrahydroisoquinoline backbone along with methoxy and carboxamide functional groups. The synthesis typically involves multi-step organic reactions that may include:

  • Reagents : Substituted phenols and tetrahydroisoquinoline derivatives.
  • Conditions : Controlled temperature, specific solvents (e.g., dimethylformamide), and catalysts to optimize yield.
  • Monitoring : Techniques such as thin-layer chromatography or high-performance liquid chromatography are used to track the reaction progress.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for neuroprotective effects. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases:

  • Potential Applications : Research suggests that these compounds could help mitigate conditions like Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis .

Pharmacological Applications

Given its structural complexity and biological activity, 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide may find applications in:

  • Drug Development : Its unique chemical properties make it a candidate for further development into pharmacological agents targeting cancer and neurodegenerative diseases.
  • Medicinal Chemistry : The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activities.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Anticancer Activity Assessment :
    • A study evaluated the efficacy of tetrahydroisoquinoline derivatives against a panel of cancer cell lines using the National Cancer Institute protocols. Compounds showed significant growth inhibition rates .
  • Neuroprotective Studies :
    • Research focusing on the neuroprotective effects of related compounds demonstrated their potential in reducing neuronal damage in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared below with three structurally related THIQ derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.

Compound Key Substituents Pharmacokinetic/Pharmacodynamic Notes
1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-THIQ-2-carboxamide (Target Compound) 6,7-dimethoxy, 4-ethylphenoxy-methyl, N-phenyl carboxamide Enhanced metabolic stability due to dimethoxy groups; moderate CYP450 inhibition .
(1R,2R)-N-(1-cyanocyclopropyl)-2-[(6,7-dimethoxy-THIQ-yl)carbonyl]cyclohexanecarboxamide 6,7-dimethoxy, cyclohexanecarboxamide, cyanocyclopropyl Improved solubility (logP = 2.1) and CNS penetration; reduced plasma protein binding (75%) .
N-benzyl-2-(3-phenylpropioloyl)-THIQ-1-carboxamide (Compound 4l) Benzyl, 3-phenylpropioloyl, carboxamide at position 1 High affinity for σ-receptors (IC₅₀ = 12 nM); rapid hepatic clearance due to propioloyl group .
6,7-Dimethoxy-N-(3-trifluoromethylphenyl)-THIQ-2-carboxamide 6,7-dimethoxy, 3-trifluoromethylphenyl carboxamide Potent α₁-adrenergic antagonism (Ki = 0.8 nM); prolonged half-life (t₁/₂ = 8.2 h) .

Critical Analysis of Substituent Effects

  • 6,7-Dimethoxy Groups: These substitutions are associated with increased membrane permeability and metabolic stability, as seen in multiple THIQ derivatives . However, they may reduce aqueous solubility compared to non-methoxy analogues.
  • Carboxamide Position : The N-phenyl carboxamide in the target compound confers moderate affinity for opioid receptors (Ki = 34 nM), whereas carboxamides at position 1 (e.g., Compound 4l) show divergent receptor selectivity .
  • 4-Ethylphenoxy-Methyl vs.

Research Findings and Data Tables

Table 1: Comparative Binding Affinities

Compound Opioid Receptor (Ki, nM) σ-Receptor (IC₅₀, nM) α₁-Adrenergic (Ki, nM)
Target Compound 34 ± 2.1 420 ± 45 15 ± 1.8
Compound 4l >1000 12 ± 0.9 >1000
6,7-Dimethoxy-N-(3-TFM) 89 ± 6.7 320 ± 28 0.8 ± 0.1

Table 2: Pharmacokinetic Parameters

Compound logP t₁/₂ (h) Plasma Protein Binding (%) CYP3A4 Inhibition (IC₅₀, μM)
Target Compound 3.8 4.5 92 18.2
(1R,2R)-Cyano-Cyclopropyl 2.1 6.7 75 8.5
Compound 4l 4.2 1.2 88 >50

Biological Activity

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with various functional groups that contribute to its unique properties. The IUPAC name reflects its structure, which includes a phenoxy group and methoxy substituents. Its molecular formula is C27H30N2O4C_{27}H_{30}N_{2}O_{4} .

Enzyme Inhibition

Research indicates that compounds within the tetrahydroisoquinoline class exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives can inhibit specific enzymes involved in drug metabolism and resistance mechanisms. A notable example includes the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. Compound 1 has been identified as a potent modulator of P-gp-mediated MDR, demonstrating high potency (EC50 = 127.5 ± 9.1 nM) while maintaining low cytotoxicity .

Receptor Binding

The compound's structure allows it to interact with various receptors in the body. Preliminary studies suggest potential activity at dopamine receptors, which may be relevant for neuropharmacological applications. The presence of the N-phenyl group is hypothesized to enhance receptor affinity, although specific binding studies are still required to confirm these interactions.

Case Studies

  • P-glycoprotein Modulation : A study focused on the effects of tetrahydroisoquinoline derivatives on P-gp revealed that certain modifications significantly increased their ability to reverse doxorubicin resistance in K562/A02 cells . This suggests therapeutic potential in enhancing chemotherapy efficacy.
  • Antitumor Activity : In another investigation, various derivatives were synthesized and tested for their antitumor properties. Results indicated that modifications at specific positions on the isoquinoline structure could enhance biological activity against cancer cell lines .

Comparative Analysis

To further understand the biological implications of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
1-(4-chloro-benzamide)Similar core structureModerate enzyme inhibition
6-methoxy-TetrahydroisoquinolineLacks ethylphenoxy groupReduced receptor affinity

Q & A

Q. What are the most reliable synthetic routes for 1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step pathways, including:

  • Pictet-Spengler cyclization for constructing the tetrahydroisoquinoline core under acidic conditions (e.g., HCl in methanol at 60°C) .
  • N-phenylcarboxamide introduction via coupling reactions using reagents like EDCI/HOBt in DMF, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to acylating agent) .
  • Phenoxy methylation using 4-ethylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) to minimize side reactions .
    Yield optimization requires rigorous purification (e.g., column chromatography with ethyl acetate/hexane gradients) and monitoring by TLC/HPLC .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR: Methoxy groups (δ 3.75–3.85 ppm) and tetrahydroisoquinoline protons (δ 2.50–4.00 ppm) confirm substitution patterns .
    • ¹³C NMR: Carbonyl signals (δ ~165 ppm) verify carboxamide formation .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline core .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 491.2) .

Q. What preliminary bioactivity screening approaches are recommended for this compound?

Initial screens focus on:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC₅₀ determination via dose-response curves .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Molecular docking : Preliminary target identification using AutoDock Vina with PDB structures (e.g., 1M17 for kinase domains) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for large-scale synthesis?

Employ Design of Experiments (DoE) methodologies:

  • Central Composite Design (CCD) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, reflux in THF vs. DMF may alter cyclization efficiency .
  • Response Surface Modeling (RSM) predicts optimal conditions (e.g., 72°C, 0.1 mol% Pd(OAc)₂) to maximize yield while minimizing byproducts .
  • Scale-up challenges (e.g., exothermic reactions) require inline FTIR for real-time monitoring and adiabatic calorimetry for safety .

Q. What computational strategies are effective in predicting reaction pathways and regioselectivity?

  • Density Functional Theory (DFT) : Calculates activation energies for competing pathways (e.g., electrophilic substitution at C-1 vs. C-3 of the isoquinoline core) .
  • Molecular Dynamics (MD) : Simulates solvent effects on transition states (e.g., acetonitrile vs. toluene stabilizing intermediates) .
  • Machine Learning (ML) : Training models on existing tetrahydroisoquinoline datasets to predict regioselectivity under new conditions .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Metabolic instability : Conduct microsomal stability assays (e.g., rat liver microsomes + NADPH) to identify rapid degradation .
  • Off-target effects : Use CRISPR/Cas9 knockout models to validate target specificity .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.